molecular formula C5H8N2O3 B8446905 5-Hydroxy-1,5-dimethylhydantoin

5-Hydroxy-1,5-dimethylhydantoin

Cat. No. B8446905
M. Wt: 144.13 g/mol
InChI Key: VEMWCZDBLIIJJX-UHFFFAOYSA-N
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Patent
US04647574

Procedure details

155 g of N-methylurea were added to 214 g of methyl pyruvate in a 3 1 eggplant type flask. 800 ml of acetic acid and 200 ml of water were added to dissolve them and the solution was refluxed for 2.5 hours. Then, the reaction mixture was evaporated to dryness and acetic acid was removed by azeotropic distillation with toluene. The obtained crude product was purified by chromatography on silica gel (ethyl acetate and 5% methanol/chloroform) to give 95 g of 5-hydroxy-1,5-dimethylhydantoin (compound 10).
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[C:6]([O:11]C)(=O)[C:7]([CH3:9])=[O:8].C(O)(=O)C>O>[OH:8][C:7]1([CH3:9])[N:2]([CH3:1])[C:3](=[O:4])[NH:5][C:6]1=[O:11]

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
214 g
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve them
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was evaporated to dryness and acetic acid
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (ethyl acetate and 5% methanol/chloroform)

Outcomes

Product
Name
Type
product
Smiles
OC1(C(NC(N1C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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